molecular formula C9H10N2 B3178907 2-((Methylamino)methyl)benzonitrile CAS No. 860751-77-5

2-((Methylamino)methyl)benzonitrile

Cat. No.: B3178907
CAS No.: 860751-77-5
M. Wt: 146.19 g/mol
InChI Key: PUBJPAYRYCHLHO-UHFFFAOYSA-N
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Description

2-((Methylamino)methyl)benzonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, where a methylamino group is attached to the benzylic position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with formaldehyde and methylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the process. The general reaction scheme is as follows: [ \text{Benzonitrile} + \text{Formaldehyde} + \text{Methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Methylamino)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Scientific Research Applications

2-((Methylamino)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Methylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)benzonitrile
  • N-methyl-2-aminobenzonitrile
  • N-methylamino-2-cyanobenzene

Uniqueness

2-((Methylamino)methyl)benzonitrile is unique due to the presence of the methylamino group at the benzylic position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .

Properties

IUPAC Name

2-(methylaminomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBJPAYRYCHLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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